N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved through a multicomponent reaction involving an amine, a carbonyl compound, and a thiol. The reaction is usually carried out under reflux conditions in the presence of a catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the scalability and environmental sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted phenyl or benzamide compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and benzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a thiazolidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-10-4-15(5-11-18)19(22)20-16-6-8-17(9-7-16)21-12-3-13-26(21,23)24/h4-11,14H,3,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXWDDHWBRDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.